

Technical Guide on the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran Derivatives

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Compound of Interest

Compound Name: **2,3-Dihydro-1-benzofuran-3,6-diol**

Cat. No.: **B2671652**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental spectroscopic data for **2,3-Dihydro-1-benzofuran-3,6-diol** is not readily available in the public domain. This guide provides a detailed overview of the spectroscopic data for the parent compound, 2,3-Dihydro-1-benzofuran, as a reference for the characterization of its derivatives. Additionally, a general synthetic protocol that can be adapted for the synthesis of **2,3-Dihydro-1-benzofuran-3,6-diol** is presented.

Spectroscopic Data for 2,3-Dihydro-1-benzofuran

The following tables summarize the key spectroscopic data for the characterization of the unsubstituted 2,3-Dihydro-1-benzofuran. These values serve as a baseline for interpreting the spectra of substituted analogs like **2,3-Dihydro-1-benzofuran-3,6-diol**. The introduction of hydroxyl groups at the 3 and 6 positions would lead to predictable changes in the spectra, such as the appearance of O-H stretching bands in the IR spectrum and shifts in the NMR signals of nearby protons and carbons.

¹H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.58	t	8.7
H-3	3.21	t	8.7
H-4, H-5, H-6, H-7	6.78-7.15	m	-

¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C-2	71.3
C-3	29.7
C-3a	127.8
C-4	124.9
C-5	120.5
C-6	128.8
C-7	109.4
C-7a	159.8

Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H (aromatic)	3050-3000	Medium
C-H (aliphatic)	3000-2850	Medium
C=C (aromatic)	1600-1450	Strong
C-O-C (ether)	1250-1000	Strong

Mass Spectrometry (MS) Data

Technique	m/z	Relative Intensity (%)	Fragment
EI-MS	120	100	$[M]^+$
91	60		$[C_7H_7]^+$
65	30		$[C_5H_5]^+$

Experimental Protocols: A General Approach to the Synthesis of Substituted 2,3-Dihydrobenzofurans

While a specific protocol for **2,3-Dihydro-1-benzofuran-3,6-diol** is not detailed in the available literature, a general and adaptable method for synthesizing substituted 2,3-dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The following represents a plausible synthetic route that could be optimized for the target molecule.

Objective: To synthesize a 2,3-dihydrobenzofuran derivative through intramolecular cyclization.

Materials:

- Substituted phenol (e.g., a phenol with an allyl or a 2-haloethyl group at the ortho position)
- Appropriate catalyst (e.g., a palladium catalyst for Heck-type cyclization or a base for intramolecular Williamson ether synthesis)[\[5\]](#)
- Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
- Inert atmosphere (Nitrogen or Argon)

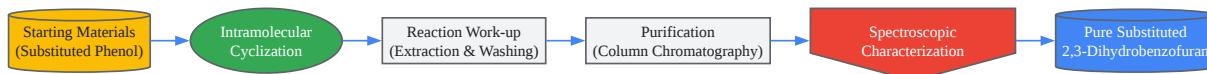
Procedure:

- Preparation of the Precursor: The synthesis would commence with a suitably substituted phenol. For **2,3-Dihydro-1-benzofuran-3,6-diol**, a potential starting material could be a hydroquinone derivative with an appropriate side chain at the 2-position that can be converted to a 3-hydroxy group upon cyclization.

- Cyclization Reaction: The substituted phenol is dissolved in an anhydrous solvent under an inert atmosphere.
- The catalyst or base is added to the reaction mixture.
- The reaction is heated to the appropriate temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
- Characterization: The structure of the final product is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted 2,3-dihydrobenzofuran derivative.



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Caption: General workflow for the synthesis and characterization of substituted 2,3-dihydrobenzofuran derivatives.

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